Cas no 1374524-68-1 (2H-1-Benzopyran-7-ol, 3,4-dihydro-3,4-bis(4-hydroxyphenyl)-8-methyl-, (3R,4S)-)

1374524-68-1 structure
Productnaam:2H-1-Benzopyran-7-ol, 3,4-dihydro-3,4-bis(4-hydroxyphenyl)-8-methyl-, (3R,4S)-
2H-1-Benzopyran-7-ol, 3,4-dihydro-3,4-bis(4-hydroxyphenyl)-8-methyl-, (3R,4S)- Chemische en fysische eigenschappen
Naam en identificatie
-
- 843G0TDV51
- (3R,4S)-3,4-bis(4-hydroxyphenyl)-8-methyl-3,4-dihydro-2H-chromen-7-ol
- 4,4'-(7-Hydroxy-8-methylchroman-3,4-diyl)diphenol
- GTPL7961
- DB13062
- 2H-1-Benzopyran-7-ol, 3,4-dihydro-3,4-bis(4-hydroxyphenyl)-8-methyl-, (3R,4S)-
- Q27083823
- 4,4'-((3R,4S)-7-Hydroxy-8-methylchroman-3,4-diyl)diphenol
- GLXC-15476
- ME 344 [WHO-DD]
- DTXSID701031261
- 1374524-68-1
- CHEMBL5314386
- SCHEMBL10073998
- UNII-843G0TDV51
- CS-0063310
- mTOR1/2 Kinase Inhibitor ME-344
- (3R,4S)-3,4-bis(4-hydroxyphenyl)-8-methyl-3,4-dihydro-2H-1-benzopyran-7-ol
- Me 344
- HY-112749
- NS00073416
- ME-344
-
- Inchi: 1S/C22H20O4/c1-13-20(25)11-10-18-21(15-4-8-17(24)9-5-15)19(12-26-22(13)18)14-2-6-16(23)7-3-14/h2-11,19,21,23-25H,12H2,1H3/t19-,21-/m0/s1
- InChI-sleutel: QVCAATSEPLQVBX-FPOVZHCZSA-N
- LACHT: O1C2C(C)=C(C=CC=2[C@H](C2C=CC(=CC=2)O)[C@H](C2C=CC(=CC=2)O)C1)O
Berekende eigenschappen
- Exacte massa: 348.13615911 g/mol
- Monoisotopische massa: 348.13615911 g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 26
- Aantal draaibare bindingen: 2
- Complexiteit: 453
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 2
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Moleculair gewicht: 348.4
- Topologisch pooloppervlak: 69.9
- XLogP3: 4.4
2H-1-Benzopyran-7-ol, 3,4-dihydro-3,4-bis(4-hydroxyphenyl)-8-methyl-, (3R,4S)- Gerelateerde literatuur
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